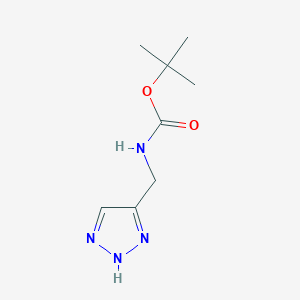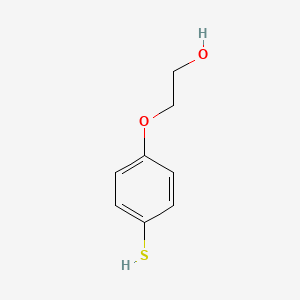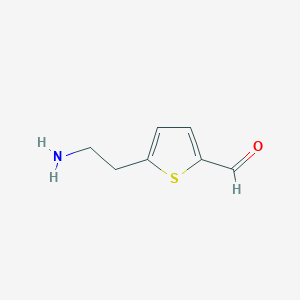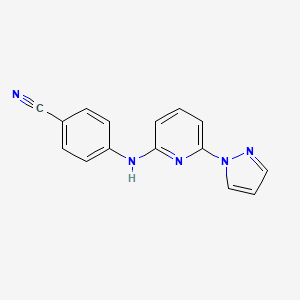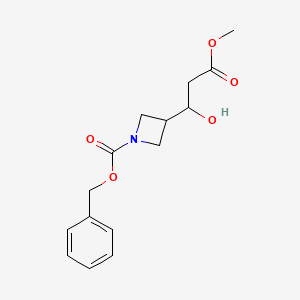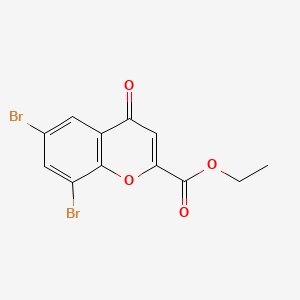
4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester
Vue d'ensemble
Description
Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This particular compound is characterized by the presence of two bromine atoms at positions 6 and 8, an oxo group at position 4, and an ethyl ester group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate typically involves the bromination of ethyl 4-oxo-4H-chromene-2-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 6 and 8 positions of the chromene ring.
Industrial Production Methods
Industrial production of ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or ethanol.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic substitution: Formation of substituted chromenes with various functional groups.
Reduction: Formation of ethyl 6,8-dibromo-4-hydroxy-4H-chromene-2-carboxylate.
Ester hydrolysis: Formation of 6,8-dibromo-4-oxo-4H-chromene-2-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and the oxo group play crucial roles in binding to the target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-chromene-2-carboxylate: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate:
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate: The presence of a hydroxyl group at position 5 provides different chemical properties and reactivity.
The uniqueness of ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate lies in its dual bromination, which enhances its reactivity and potential for diverse chemical transformations.
Propriétés
IUPAC Name |
ethyl 6,8-dibromo-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGSPHMOFHZRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191686 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38322-71-3 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038322713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


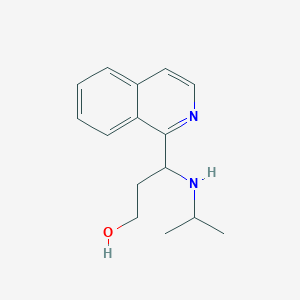
![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)
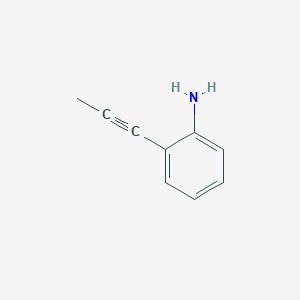
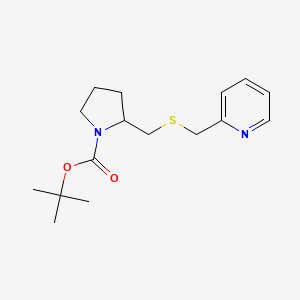

![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)
